3,4,4,4-Tetrafluoro-3-(o-tolyl)butanoic acid
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Overview
Description
3,4,4,4-Tetrafluoro-3-(o-tolyl)butanoic acid is an organic compound characterized by the presence of four fluorine atoms and a tolyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base . This reaction forms the trifluoromethyl group, which is then further fluorinated to achieve the tetrafluoro configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
3,4,4,4-Tetrafluoro-3-(o-tolyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,4,4-Tetrafluoro-3-(o-tolyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4,4,4-Tetrafluoro-3-(o-tolyl)butanoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid
- 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
Uniqueness
3,4,4,4-Tetrafluoro-3-(o-tolyl)butanoic acid is unique due to the presence of both a tetrafluoro group and a tolyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C11H10F4O2 |
---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
3,4,4,4-tetrafluoro-3-(2-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-7-4-2-3-5-8(7)10(12,6-9(16)17)11(13,14)15/h2-5H,6H2,1H3,(H,16,17) |
InChI Key |
PVINKQAXKVYPME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)(C(F)(F)F)F |
Origin of Product |
United States |
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